4-Bromo-2-cyclopropylthiophene
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Overview
Description
4-Bromo-2-cyclopropylthiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopropylthiophene can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses 2-bromo-3-cyclopropylthiophene and cyclopropylboronic acid as starting materials. The reaction is catalyzed by palladium acetate (Pd(OAc)2) and a phosphine ligand (SPhos) in the presence of a base such as potassium phosphate (K3PO4). The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclopropylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form thiol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of 4-substituted-2-cyclopropylthiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
4-Bromo-2-cyclopropylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropylthiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(cyclopropyl)thiophene
- 5-Bromo-2-cyclopropylthiophene
- Cyclopropylthiophene derivatives
Uniqueness
4-Bromo-2-cyclopropylthiophene is unique due to the specific positioning of the bromine atom and the cyclopropyl group on the thiophene ring. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. For instance, the presence of the bromine atom enhances its ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-cyclopropylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c8-6-3-7(9-4-6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYPNSKUBQOTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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